4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
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Overview
Description
4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the cyano and fluoro groups onto the benzene ring through nucleophilic substitution reactions.
Coupling Reactions: Formation of the amide bond by coupling the benzamide core with the chromenyl phenyl derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methoxylation: Introduction of the methoxy group via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in the development of new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in cells.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-cyano-3-(trifluoromethyl)aniline: Another cyanated and fluorinated benzamide derivative with different substituents.
4-(2-cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide: Used in the preparation of androgen receptor antagonists.
Uniqueness
4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is unique due to the presence of the chromenyl group, which imparts additional biological activity and potential therapeutic applications. The combination of cyano, fluoro, and methoxy groups also contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN2O4/c1-30-22-12-16(27-23(28)18-8-6-14(13-26)10-20(18)25)7-9-17(22)19-11-15-4-2-3-5-21(15)31-24(19)29/h2-12H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWNDHOUXRDLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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